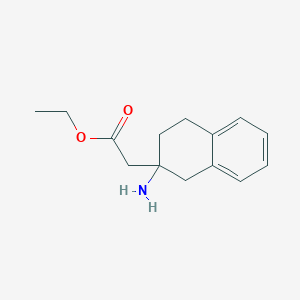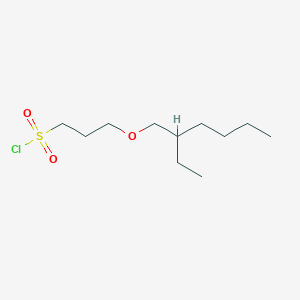
3-((2-Ethylhexyl)oxy)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-Ethylhexyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 3-chloropropane-1-sulfonyl chloride with 2-ethylhexanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 3-((2-Ethylhexyl)oxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as (e.g., aniline), (e.g., methanol), or (e.g., thiophenol) are commonly used.
Major Products Formed:
Nucleophilic substitution: The major products are the corresponding sulfonamides, sulfonate esters, or sulfonate thioesters.
Hydrolysis: The major product is the corresponding sulfonic acid.
Scientific Research Applications
3-((2-Ethylhexyl)oxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-((2-Ethylhexyl)oxy)propane-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can readily react with nucleophiles such as amines, alcohols, and thiols to form stable sulfonate esters, sulfonamides, or sulfonate thioesters . This reactivity makes it a valuable tool for modifying biomolecules and synthesizing complex organic compounds .
Comparison with Similar Compounds
3-((2-Ethylhexyl)oxy)propane-1,2-diol: This compound has similar structural features but contains two hydroxyl groups instead of a sulfonyl chloride group.
3-((2-Ethylhexyl)oxy)propane-1-sulfonic acid: This compound is the hydrolyzed form of 3-((2-Ethylhexyl)oxy)propane-1-sulfonyl chloride and contains a sulfonic acid group instead of a sulfonyl chloride group.
Uniqueness: this compound is unique due to its highly reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a versatile reagent in organic synthesis and a valuable tool for modifying biomolecules .
Properties
Molecular Formula |
C11H23ClO3S |
|---|---|
Molecular Weight |
270.82 g/mol |
IUPAC Name |
3-(2-ethylhexoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO3S/c1-3-5-7-11(4-2)10-15-8-6-9-16(12,13)14/h11H,3-10H2,1-2H3 |
InChI Key |
GHSVZFNWMYJNKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


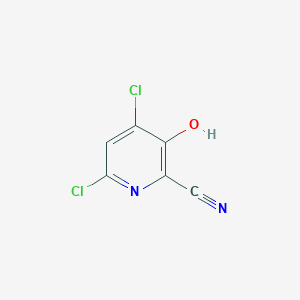
![Bicyclo[3.2.1]octan-6-amine](/img/structure/B13624604.png)
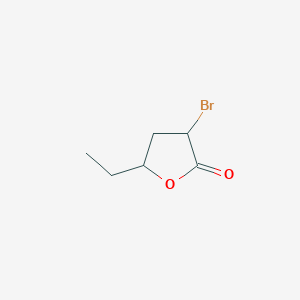
![ethyl4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-7-carboxylate](/img/structure/B13624612.png)
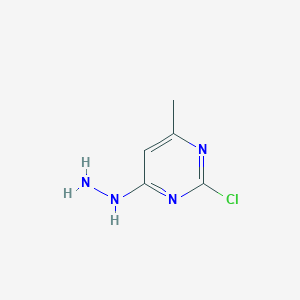
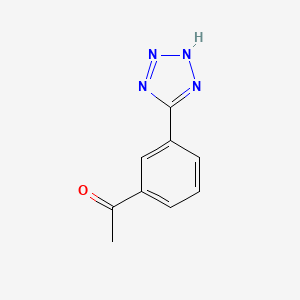
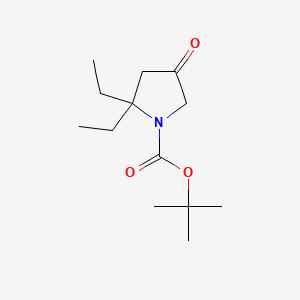
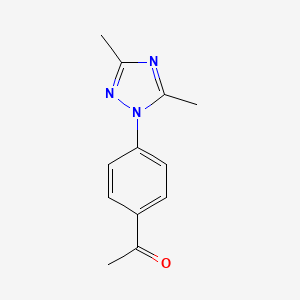
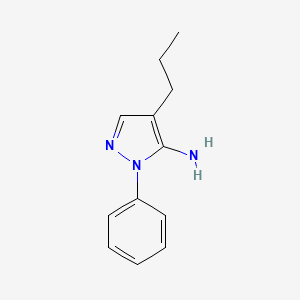

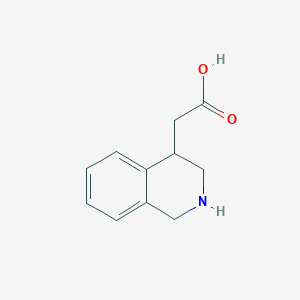
![1-[(4-ethylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13624661.png)
